molecular formula C8H12N2O3 B15336470 [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol

[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol

Cat. No.: B15336470
M. Wt: 184.19 g/mol
InChI Key: QMRUCKYMJMHWAR-UHFFFAOYSA-N
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Description

[3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a tetrahydropyran ring fused with an oxadiazole ring, which is further connected to a methanol group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the acid-catalyzed cyclization of a suitable diol precursor.

    Construction of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Coupling of the Rings: The tetrahydropyran and oxadiazole rings are then coupled through a series of condensation reactions, often involving the use of dehydrating agents.

    Introduction of the Methanol Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the oxadiazole ring to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. The presence of the oxadiazole ring, in particular, is of interest due to its known pharmacological properties, including antimicrobial and anti-inflammatory activities.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of infectious diseases and inflammation.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]ethanol: Similar structure with an ethanol group instead of methanol.

    [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]amine: Contains an amine group instead of methanol.

    [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]carboxylic acid: Features a carboxylic acid group.

Uniqueness

The uniqueness of [3-(Tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl]methanol lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methanol group, in particular, allows for unique interactions and modifications that are not possible with other similar compounds.

Properties

IUPAC Name

[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c11-5-7-9-8(10-13-7)6-1-3-12-4-2-6/h6,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRUCKYMJMHWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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